Solamargin;-Solanigrine
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Overview
Description
Solamargine is a cytotoxic chemical compound that occurs naturally in plants of the Solanaceae family, such as potatoes, tomatoes, and eggplants . It is a glycoalkaloid derived from the steroidal alkaloid solasodine . Solamargine has been studied for its potential therapeutic applications, particularly in cancer treatment .
Preparation Methods
Solamargine can be isolated from plants like Solanum nigrum through various extraction methods. One common method involves ultrasonic maceration followed by liquid-liquid extraction to yield aqueous and organic fractions . Bioactive constituents are then isolated using column chromatography, solid-phase extraction, and preparative thin-layer chromatography . Industrial production methods are less documented but likely involve similar extraction and purification techniques on a larger scale.
Chemical Reactions Analysis
Solamargine undergoes various chemical reactions, including oxidation, reduction, and substitution. It has been shown to inhibit P-glycoprotein and enhance the cytotoxicity of other compounds like doxorubicin . Common reagents and conditions used in these reactions include solvents like methanol and reagents like sulfuric acid for hydrolysis . Major products formed from these reactions include solasodine and other glycoalkaloid derivatives .
Scientific Research Applications
Solamargine has been extensively studied for its anti-cancer properties. It has been shown to inhibit cell proliferation, migration, and invasion in various cancer cell lines . Additionally, solamargine has been identified as a potential sensitizer for cisplatin-resistant lung cancer cells . Beyond oncology, solamargine has applications in treating parasitic infections like leishmaniasis . It also exhibits anti-inflammatory and antioxidant properties, making it a candidate for treating various inflammatory diseases .
Mechanism of Action
Solamargine exerts its effects primarily through the induction of apoptosis and autophagy in cancer cells . It inhibits key signaling pathways such as the hedgehog pathway by binding to the SMO protein . Additionally, solamargine affects the LIF/p-Stat3 signaling pathway, reducing M2 polarization of macrophages and inhibiting epithelial-mesenchymal transition in hepatocellular carcinoma cells .
Comparison with Similar Compounds
Solamargine is often compared to other steroidal glycoalkaloids like solasonine and solanine. While solasonine exhibits similar cytotoxic properties, solanine is generally less bioactive . Solamargine’s unique ability to inhibit multiple signaling pathways and enhance the efficacy of other chemotherapeutic agents sets it apart from these similar compounds .
Properties
Molecular Formula |
C45H73NO15 |
---|---|
Molecular Weight |
868.1 g/mol |
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2S,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6S,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C45H73NO15/c1-19-9-14-45(46-17-19)20(2)30-28(61-45)16-27-25-8-7-23-15-24(10-12-43(23,5)26(25)11-13-44(27,30)6)57-41-37(54)35(52)38(29(18-47)58-41)59-42-39(34(51)32(49)22(4)56-42)60-40-36(53)33(50)31(48)21(3)55-40/h7,19-22,24-42,46-54H,8-18H2,1-6H3/t19-,20+,21+,22+,24+,25-,26+,27+,28+,29-,30+,31+,32+,33-,34-,35-,36-,37-,38-,39-,40+,41-,42+,43+,44+,45+/m1/s1 |
InChI Key |
VTYQXQQQKWLGBA-JZBNEVFSSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)O)O)C)C)C)NC1 |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)OC9C(C(C(C(O9)C)O)O)O)O)O)C)C)C)NC1 |
Origin of Product |
United States |
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